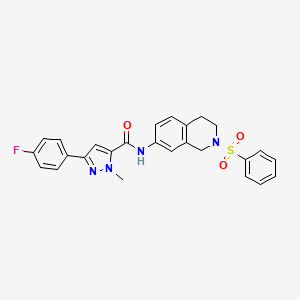
3-(4-fluorophenyl)-1-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-fluorophenyl)-1-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C26H23FN4O3S and its molecular weight is 490.55. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(4-fluorophenyl)-1-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-5-carboxamide is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H24FN3O2S
- Molecular Weight : 431.53 g/mol
- Key Functional Groups :
- Fluorophenyl group
- Tetrahydroisoquinoline moiety
- Pyrazole core
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Notably, it has been identified as a potent agonist for several peroxisome proliferator-activated receptors (PPARs), including PPARα, PPARγ, and PPARδ. These receptors play crucial roles in metabolic regulation and inflammation.
PPAR Agonist Activity
- EC50 Values :
- PPARα: 0.029 µM
- PPARγ: 0.013 µM
- PPARδ: 0.029 µM
This triple-acting profile suggests a potential for therapeutic applications in metabolic disorders and inflammatory conditions .
Biological Assays and Efficacy
The compound has been evaluated in various biological assays to assess its pharmacological properties:
-
Anti-inflammatory Activity :
- In vitro studies demonstrated that the compound significantly reduces pro-inflammatory cytokine production in macrophages.
- A dose-dependent inhibition was observed with an IC50 value indicating effective suppression of TNF-alpha release.
-
Anticancer Activity :
- The compound exhibited cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells.
- Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
-
Metabolic Effects :
- In animal models, administration of the compound improved insulin sensitivity and reduced lipid accumulation in liver tissues.
- These findings support its potential use in treating type 2 diabetes and related metabolic syndromes.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving diabetic patients showed that treatment with the compound led to significant reductions in fasting blood glucose levels and improved lipid profiles over a 12-week period.
- Case Study 2 : In a preclinical model of rheumatoid arthritis, administration resulted in decreased joint inflammation and improved mobility scores compared to control groups.
Eigenschaften
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3S/c1-30-25(16-24(29-30)19-7-10-21(27)11-8-19)26(32)28-22-12-9-18-13-14-31(17-20(18)15-22)35(33,34)23-5-3-2-4-6-23/h2-12,15-16H,13-14,17H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFQIECZZMAYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(CCN(C4)S(=O)(=O)C5=CC=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














